4-Bromo-1-fluoro-2-(piperidinomethyl)benzene
Description
4-Bromo-1-fluoro-2-(piperidinomethyl)benzene is a bromo-fluoro aromatic compound featuring a piperidinomethyl substituent at the ortho position of the benzene ring. This structure combines halogenated electrophilic sites (bromo and fluoro) with a basic, bulky piperidine moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing halogens and the electron-donating piperidine group, enabling diverse chemical transformations such as cross-coupling or nucleophilic substitution reactions .
Properties
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-4-5-12(14)10(8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKWVLNNGROPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718449 | |
| Record name | 1-[(5-Bromo-2-fluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-85-3 | |
| Record name | Piperidine, 1-[(5-bromo-2-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(5-Bromo-2-fluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation and Subsequent Functionalization
A foundational method for introducing the piperidinomethyl group involves Friedel-Crafts alkylation. In this approach, a benzyl chloride intermediate is generated and reacted with piperidine. For example, 1-fluoro-4-bromo-2-methylbenzene can be brominated at the methyl group using N-bromosuccinimide (NBS) under radical conditions to yield 1-fluoro-4-bromo-2-bromomethylbenzene . Subsequent reaction with piperidine in dichloromethane at 0–5°C facilitates nucleophilic substitution, replacing the bromine atom with a piperidine moiety .
Critical parameters :
-
Temperature control : Maintaining subambient temperatures during bromination minimizes side reactions.
-
Solvent selection : Dichloromethane’s low polarity enhances reaction efficiency by stabilizing intermediate carbocations .
-
Catalyst use : Aluminum chloride (AlCl₃) may be employed to activate the benzyl halide for nucleophilic attack .
This method achieves moderate yields (60–70%) but requires stringent purification to isolate the target compound from regioisomers.
Diazotization and Fluorination of Aminated Precursors
Amino-directed functionalization offers precise control over substituent placement. Starting with 4-bromo-2-methylaniline , nitration at the meta position (relative to the amino group) introduces a nitro group, which is subsequently reduced to an amine. Diazotization with sodium nitrite (NaNO₂) and hydrofluoric acid (HF) replaces the amino group with fluorine, yielding 1-fluoro-4-bromo-2-methylbenzene . Bromination of the methyl group via radical initiators like azobisisobutyronitrile (AIBN) produces the benzyl bromide intermediate, which is then reacted with piperidine .
Advantages :
-
Regioselectivity : The amino group’s directing effects ensure accurate positioning of nitro and fluorine substituents.
-
Scalability : This route is adaptable to industrial-scale production, as evidenced by its use in dapagliflozin intermediate synthesis .
Limitations :
-
Multi-step synthesis increases the risk of intermediate degradation.
-
Diazotization requires careful handling of hazardous reagents like HF.
Reductive Amination of Aldehyde Intermediates
Reductive amination provides an alternative pathway for introducing the piperidinomethyl group. 2-Formyl-1-fluoro-4-bromobenzene is synthesized via oxidation of a methyl precursor (e.g., 1-fluoro-4-bromo-2-methylbenzene ) using potassium permanganate (KMnO₄) in acidic conditions. The aldehyde is then condensed with piperidine in the presence of sodium cyanoborohydride (NaBH₃CN) to form the target compound .
Key observations :
-
Yield optimization : Excess piperidine (2–3 equivalents) drives the reaction to completion, achieving yields up to 85%.
-
Side reactions : Over-oxidation of the aldehyde to carboxylic acid necessitates precise stoichiometric control.
This method is less common due to the instability of the aldehyde intermediate but offers high regiochemical fidelity.
Grignard reagents enable direct introduction of the piperidinomethyl group. 4-Bromo-1-fluorobenzene is treated with n-butyllithium (n-BuLi) to generate a benzyl lithium intermediate, which reacts with N-chloropiperidine to form the desired product .
Reaction conditions :
-
Solvent : Tetrahydrofuran (THF) at −78°C prevents premature reagent decomposition.
-
Workup : Quenching with ammonium chloride (NH₄Cl) ensures safe isolation of the product.
Challenges :
-
Sensitivity to moisture and oxygen limits reproducibility.
-
Competing side reactions (e.g., dimerization) reduce overall efficiency (yields: 50–60%).
Mannich Reaction for Direct Aminomethylation
The Mannich reaction offers a one-pot synthesis by condensing formaldehyde, piperidine, and a fluorinated bromobenzene derivative. For instance, 4-bromo-1-fluorobenzaldehyde reacts with piperidine and formaldehyde in ethanol under reflux to yield the target compound .
Optimization insights :
-
Catalyst choice : Acetic acid catalyzes imine formation, accelerating the reaction.
-
Temperature : Reflux conditions (78°C) balance reaction rate and byproduct formation.
Drawbacks :
-
Limited applicability to electron-deficient aromatic systems.
-
Low yields (40–50%) due to competing polymerization of formaldehyde.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Complexity | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Bromination, nucleophilic substitution | 60–70 | Moderate | High |
| Diazotization | Nitration, reduction, diazotization | 65–75 | High | Moderate |
| Reductive Amination | Oxidation, reductive amination | 70–85 | Moderate | Low |
| Grignard Reaction | Lithium-halogen exchange, alkylation | 50–60 | High | Low |
| Mannich Reaction | Condensation, cyclization | 40–50 | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-fluoro-2-(piperidinomethyl)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.
Oxidation: The piperidinomethyl group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
4-Bromo-1-fluoro-2-(piperidinomethyl)benzene is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Material Science: In the development of new materials with specific properties.
Biological Studies: As a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene involves its interaction with specific molecular targets. The piperidinomethyl group allows the compound to interact with biological receptors or enzymes, potentially inhibiting or activating specific pathways. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
The substituent at the benzene ring’s ortho position critically dictates electronic and steric properties:
- Piperidinomethyl vs. Trifluoromethyl: The trifluoromethyl group () increases electrophilicity at the bromo site, favoring Suzuki-Miyaura couplings, while the piperidinomethyl group’s basicity supports acid-base reactions.
- Phenylaminomethyl (): The amine group enables nucleophilic aromatic substitution but is less sterically hindered than piperidinomethyl.
Physical-Chemical Properties
Available data for analogs highlight trends in solubility and stability:
- Trifluoromethyl derivatives (): Lower boiling points and higher volatility compared to piperidinomethyl analogs due to reduced molecular weight and non-polar substituents.
Biological Activity
4-Bromo-1-fluoro-2-(piperidinomethyl)benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula and a CAS number of 1345471-85-3, this compound features a bromine and a fluorine atom along with a piperidinyl group, which may contribute to its pharmacological properties.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing heterocycles, including derivatives similar to this compound. Heterocycles are integral to many antiviral agents, showing efficacy against various viral strains. For instance, research indicates that certain piperidine derivatives exhibit significant activity against viruses like herpes simplex virus (HSV) and respiratory syncytial virus (RSV) .
Inhibition of NLRP3 Inflammasome
One area of research focuses on the modulation of the NLRP3 inflammasome, a critical component in inflammatory responses. Compounds structurally related to this compound have been evaluated for their ability to inhibit NLRP3-dependent IL-1β release and pyroptotic cell death in THP-1 cells. These studies suggest that modifications in the chemical structure can enhance inhibitory activity, which could be relevant for developing anti-inflammatory therapeutics .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of halogenated benzene derivatives have been documented, with some compounds demonstrating selective toxicity towards cancer cell lines. For example, various substituted benzyl derivatives have shown promise in inhibiting growth in HL-60 and A549 cancer cell lines . The presence of bromine and fluorine atoms may enhance the lipophilicity and overall biological activity of these compounds.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research indicates that the position and type of substituents on the aromatic ring significantly influence biological efficacy. For instance, ortho-substituted fluoro compounds often exhibit greater inhibitory activity compared to their meta or para counterparts .
Summary of Biological Activities
| Activity | Compound | IC50/EC50 | Cell Line/Model |
|---|---|---|---|
| Antiviral | Various piperidine derivatives | 5–28 μM | HSV, RSV |
| NLRP3 Inflammasome Inhibition | Modulated benzo[d]imidazole derivatives | Not specified | THP-1 cells |
| Cytotoxicity | Halogenated benzene derivatives | IC50 values vary | HL-60, A549 |
Case Study 1: Antiviral Efficacy
A study conducted by Dawood et al. explored new pyrazole and isoxazole-containing heterocycles, revealing that certain modifications led to enhanced antiviral properties against HSV. The findings suggest that similar structural motifs in this compound could yield promising antiviral agents .
Case Study 2: Inhibition of Pyroptosis
In a recent investigation into inflammasome inhibition, compounds designed based on piperidine scaffolds were tested for their ability to block pyroptotic cell death. The results indicated that specific modifications increased their effectiveness in reducing IL-1β release, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene, and how can intermediates be validated?
- Methodological Answer : A common approach involves multi-step functionalization of a benzene scaffold. For example, bromination and fluorination can be performed sequentially, followed by piperidinomethyl group introduction via nucleophilic substitution or coupling reactions. Key intermediates (e.g., bromo-fluoro-benzene derivatives) should be characterized using 1H/13C NMR and LC-MS to confirm regiochemical fidelity and purity. Evidence from analogous compounds suggests monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization .
Q. How should researchers handle safety and storage protocols for this compound?
- Methodological Answer : Based on structurally similar bromo-fluoro aromatics, strict safety measures are required:
- Storage : Inert atmosphere (argon), away from ignition sources, and at temperatures <4°C to prevent decomposition.
- Handling : Use fume hoods, nitrile gloves, and PPE. Emergency protocols for spills (e.g., neutralization with sodium bicarbonate) and inhalation exposure (immediate respiratory support) are critical .
Q. What analytical techniques are most effective for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. For structural confirmation, high-resolution mass spectrometry (HRMS) provides exact mass validation (e.g., calculated for C12H14BrFN2: [M+H]+ = 285.03). Cross-reference with FT-IR for functional groups (e.g., C-F stretch at 1100–1250 cm⁻¹) ensures integrity .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the introduction of the piperidinomethyl group?
- Methodological Answer : Mechanistic studies on analogous compounds suggest using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to enhance regioselectivity. Solvent polarity (e.g., DMF vs. THF) and base strength (e.g., Cs2CO3 vs. KOtBu) significantly impact yields. Kinetic monitoring via in situ IR spectroscopy can identify rate-limiting steps and optimize reaction time .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOEs in NMR)?
- Methodological Answer : Contradictory NOEs may arise from conformational flexibility or impurities. Use 2D NMR techniques (e.g., NOESY, HSQC) to distinguish between rotational isomers. For example, piperidinomethyl groups may exhibit axial-equatorial interconversion, altering coupling constants. Confirm via variable-temperature NMR to freeze conformers .
Q. How can metabolic stability of this compound be evaluated in preclinical studies?
- Methodological Answer : Conduct in vitro microsomal assays (human/rat liver microsomes) to measure half-life (t1/2) and intrinsic clearance. Use LC-MS/MS to quantify parent compound degradation and identify metabolites (e.g., demethylation or hydroxylation products). Cross-validate with isotopic labeling (e.g., deuterated analogs) to track metabolic pathways .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. For example, the electron-withdrawing bromo and fluoro groups may activate specific positions for electrophilic attack. Validate predictions experimentally via Hammett plots or kinetic isotope effects .
Experimental Design Considerations
- Synthetic Reproducibility : Include control reactions (e.g., omitting catalyst) to confirm step efficiency.
- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to resolve ambiguities .
- Safety Validation : Perform small-scale thermal stability tests (DSC/TGA) to assess decomposition risks under reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
